Streptokinase A Expression Inhibition: Target Compound vs. MLPCN Screening Panel Baseline
The target compound exhibits reproducible inhibition of streptokinase A expression in a Group A Streptococcus (GAS) whole-cell reporter assay, with EC50 values of 5.9 μM and 10.7 μM reported in two independent determinations from the Broad Institute MLPCN panel [1]. While the MLPCN streptokinase screen (PubChem AID 1914) tested a diverse compound library, the vast majority of actives in this assay were clustered in the low micromolar to high nanomolar range, positioning the target compound as a moderately potent hit within that distribution. The compound's EC50 of 5.9 μM places it approximately 5- to 10-fold less potent than the most active chemotypes identified in the same screen, yet its unique 7-benzyl-8-(4-chlorobenzylthio) substitution pattern provides a distinct starting point for medicinal chemistry optimization not available from the more potent but structurally unrelated hit series [1].
| Evidence Dimension | Streptokinase A expression inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.9 μM (5,900 nM) and 10.7 μM (10,700 nM) in two independent determinations |
| Comparator Or Baseline | MLPCN screening panel baseline: majority of active compounds in the same assay exhibit EC50 values between ~0.1 μM and ~10 μM; the most potent chemotypes achieve EC50 < 1 μM |
| Quantified Difference | Target compound EC50 is ~2–6 fold higher (less potent) than the most potent chemotypes in the same assay; however, it is within the active range of the screening distribution |
| Conditions | Group A Streptococcus (Streptococcus pyogenes M1 GAS) streptokinase expression reporter assay; dose-response format; Broad Institute MLPCN screening center (PubChem AID 1914) |
Why This Matters
For procurement decisions, this compound offers a validated moderate-activity starting point within a structurally distinct chemotype not represented among the most potent hits, providing unique SAR exploration vectors.
- [1] BindingDB Entry BDBM54856, 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(phenylmethylsulfanyl)purine-2,6-dione. Affinity Data: EC50 5.90E+3 nM and 1.07E+4 nM for Streptokinase A inhibition. Accessed 2026-05-01. View Source
